Methylethyl 2-(6-chloro-2-oxo-4-phenylchromen-7-yloxy)acetate
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Overview
Description
Methylethyl 2-(6-chloro-2-oxo-4-phenylchromen-7-yloxy)acetate is a synthetic organic compound with the molecular formula C18H13ClO5. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylethyl 2-(6-chloro-2-oxo-4-phenylchromen-7-yloxy)acetate typically involves the esterification of 6-chloro-2-oxo-4-phenylchromen-7-ol with methylethyl acetate. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methylethyl 2-(6-chloro-2-oxo-4-phenylchromen-7-yloxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methylethyl 2-(6-chloro-2-oxo-4-phenylchromen-7-yloxy)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methylethyl 2-(6-chloro-2-oxo-4-phenylchromen-7-yloxy)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(6-chloro-2-oxo-4-phenylchromen-7-yloxy)acetate
- Ethyl 2-(6-chloro-2-oxo-4-phenylchromen-7-yloxy)acetate
- Propyl 2-(6-chloro-2-oxo-4-phenylchromen-7-yloxy)acetate
Uniqueness
Methylethyl 2-(6-chloro-2-oxo-4-phenylchromen-7-yloxy)acetate is unique due to its specific ester group, which can influence its reactivity and biological activity. The presence of the methylethyl group may enhance its solubility and stability compared to other similar compounds .
Biological Activity
Methylethyl 2-(6-chloro-2-oxo-4-phenylchromen-7-yloxy)acetate is a synthetic compound belonging to the chromen derivatives, characterized by its unique structural features that confer significant biological activity. This article explores its biological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a chromen backbone with a chloro group and a phenyl group, enhancing its reactivity and biological potential. The chemical structure can be represented as follows:
Table 1: Structural Characteristics
Feature | Description |
---|---|
Core Structure | Chromen derivative |
Functional Groups | Chloro, phenyl, ester (acetate) |
Reactivity | Potential for nucleophilic substitution |
Anticancer Properties
Recent studies indicate that this compound exhibits promising anticancer activity. Its mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in various cancer cell lines, including prostate (PC-3) and breast (MCF-7) cancer cells. This effect is likely mediated through the repression of the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell growth and survival .
- Induction of Apoptosis : this compound promotes apoptosis in cancer cells, as evidenced by increased markers of apoptosis upon treatment.
- Synergistic Effects : The compound may enhance the efficacy of existing chemotherapeutic agents. For example, it has been reported to work synergistically with paclitaxel, leading to increased cancer cell death .
Antimicrobial Activity
The compound's biological profile also suggests potential antimicrobial properties. Preliminary studies have indicated that this compound can inhibit certain bacterial strains, although further research is necessary to elucidate the specific mechanisms involved.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Inhibition of PI3K/Akt Pathway : The compound disrupts the signaling cascade that promotes cell survival and proliferation, leading to enhanced apoptosis in cancer cells .
- Activation of JNK Pathway : It has been observed that the activation of c-Jun NH2-terminal kinase (JNK) plays a crucial role in mediating the compound's effects on Akt and mTOR pathways, further contributing to its anticancer properties .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
Study Overview
- Study Title : "Inhibition of Cancer Cell Proliferation by this compound"
- Objective : To evaluate the cytotoxic effects on PC-3 and MCF-7 cells.
- Findings : Significant reduction in cell viability was observed at concentrations above 10 µM.
Table 2: Summary of Case Studies
Study Title | Cell Lines | Main Findings |
---|---|---|
Inhibition of Cancer Cell Proliferation | PC-3, MCF-7 | Induced cell cycle arrest and apoptosis |
Synergistic Effects with Paclitaxel | PC-3, MCF-7 | Enhanced cytotoxicity observed |
Properties
Molecular Formula |
C20H17ClO5 |
---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
propan-2-yl 2-(6-chloro-2-oxo-4-phenylchromen-7-yl)oxyacetate |
InChI |
InChI=1S/C20H17ClO5/c1-12(2)25-20(23)11-24-18-10-17-15(8-16(18)21)14(9-19(22)26-17)13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3 |
InChI Key |
QSWWYYATOGIYCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)COC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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